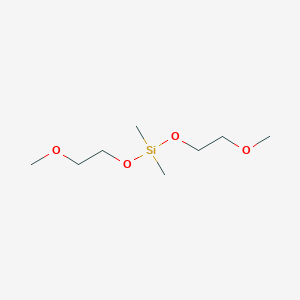
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane, commonly known as DMTS, is a siloxane compound that has gained significant attention in recent years due to its unique properties. DMTS is a colorless liquid that is soluble in water and has a boiling point of 210°C. This compound has been widely studied for its potential applications in various fields, including scientific research, medicine, and industry.
Mecanismo De Acción
The mechanism of action of DMTS is not well understood. However, it is believed that DMTS can form stable self-assembled monolayers on various substrates, which can alter the surface properties of the substrate. This alteration in surface properties can lead to changes in the behavior of the substrate, including its wettability, adhesion, and friction.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of DMTS. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMTS in lab experiments is its ability to form stable self-assembled monolayers on various substrates. This property makes it a useful tool for modifying the surface properties of substrates. However, one of the limitations of using DMTS is its high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMTS. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, DMTS could be studied for its potential applications in the field of biotechnology, as it has been shown to have low toxicity and could be used in various medical applications. Finally, DMTS could be studied for its potential applications in the field of energy storage, as it has been shown to have unique electrochemical properties.
Métodos De Síntesis
DMTS can be synthesized using a two-step process. The first step involves the reaction between 1,3-dimethyl-1,1,3,3-tetramethyldisiloxane and ethylene oxide to form 6,6-dimethyl-2,5,7,10-tetraoxa-6-silaundecanol. The second step involves the dehydration of 6,6-dimethyl-2,5,7,10-tetraoxa-6-silaundecanol to form DMTS.
Aplicaciones Científicas De Investigación
DMTS has been widely used in scientific research due to its unique properties. It has been used as a solvent for various organic compounds and as a reagent in chemical reactions. DMTS has also been used as a coating material for various surfaces, including glass, metal, and ceramics. Additionally, DMTS has been studied for its potential applications in the field of nanotechnology, as it can form stable self-assembled monolayers on various substrates.
Propiedades
Número CAS |
18236-23-2 |
|---|---|
Nombre del producto |
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane |
Fórmula molecular |
C8H20O4Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
bis(2-methoxyethoxy)-dimethylsilane |
InChI |
InChI=1S/C8H20O4Si/c1-9-5-7-11-13(3,4)12-8-6-10-2/h5-8H2,1-4H3 |
Clave InChI |
OVZRXWSZIKLJRC-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C)(C)OCCOC |
SMILES canónico |
COCCO[Si](C)(C)OCCOC |
Otros números CAS |
67846-47-3 18236-23-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



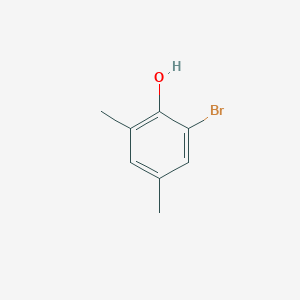
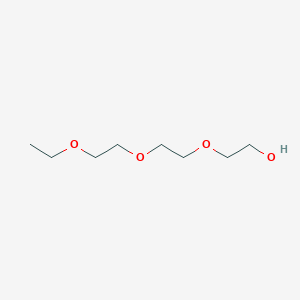
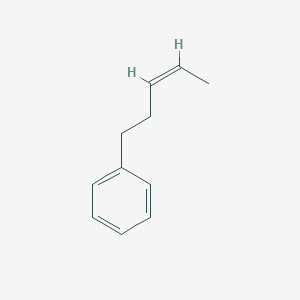
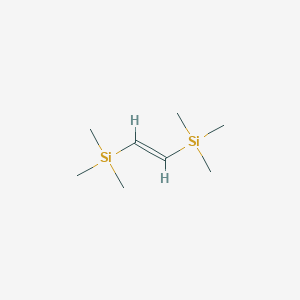
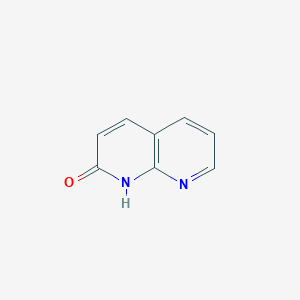
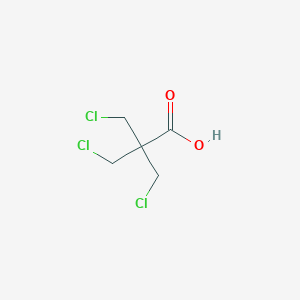
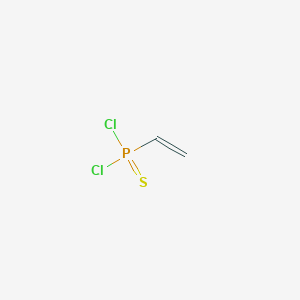
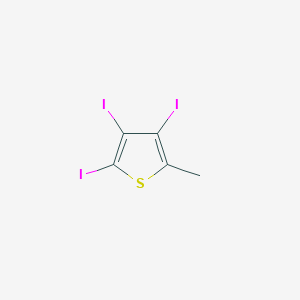
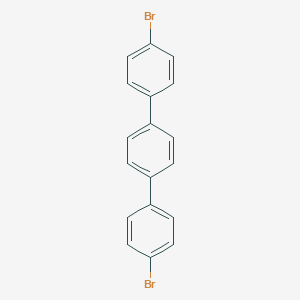
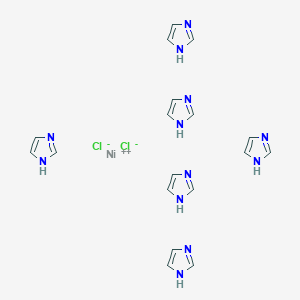
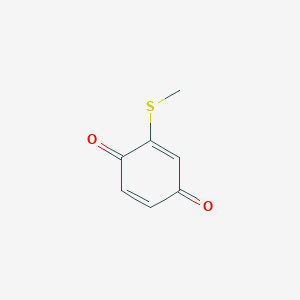
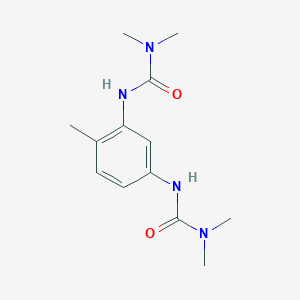
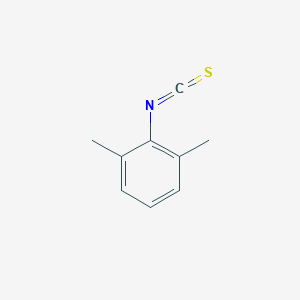
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)